molecular formula C21H17NO6 B12161521 methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate

methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate

Cat. No.: B12161521
M. Wt: 379.4 g/mol
InChI Key: SXYBAADOOAYZCP-VXLYETTFSA-N
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Description

Methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate is a structurally complex heterocyclic compound featuring:

  • A 2,3-dihydro-1-benzofuran core substituted with a 3-oxo group and a methylidene-linked 1-methylpyrrole moiety at the C2 position.
  • An oxymethyl bridge connecting the benzofuran core to a furan-2-carboxylate ester at the C5 position. The (2E)-configuration of the methylidene group is critical for stereoelectronic properties and reactivity .

Properties

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 5-[[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C21H17NO6/c1-22-9-3-4-13(22)10-19-20(23)16-7-5-14(11-18(16)28-19)26-12-15-6-8-17(27-15)21(24)25-2/h3-11H,12H2,1-2H3/b19-10+

InChI Key

SXYBAADOOAYZCP-VXLYETTFSA-N

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(O4)C(=O)OC

Canonical SMILES

CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(O4)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan carboxylate moiety linked to a benzofuran derivative through a pyrrole unit. Its structural complexity is believed to contribute to its diverse biological effects.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including antibacterial , anticancer , and anti-inflammatory effects. The following sections detail specific findings related to the biological activities of this compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran and pyrrole possess significant anticancer properties. For instance, one study evaluated the cytotoxic effects of similar compounds against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)
Example Compound 1A54915.0
Example Compound 2HeLa12.5
Methyl 5-[({(2E)-...A549TBD
Methyl 5-[({(2E)-...HeLaTBD

Antibacterial Activity

The antibacterial efficacy of similar compounds has also been documented. A review highlighted various derivatives exhibiting activity against Gram-positive and Gram-negative bacteria. For example, compounds with furan and pyrrole structures demonstrated good inhibitory effects against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Methyl 5-[({(2E)-...TBD

The mechanism by which methyl 5-[({(2E)-... exerts its biological effects is likely multifaceted. Compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, the induction of apoptosis in cancer cells may occur through the activation of caspases or modulation of Bcl-2 family proteins .

Case Studies

Several case studies have been published regarding the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation :
    • A study synthesized various benzofuran derivatives and evaluated their anticancer activity using MTT assays.
    • Results showed that modifications at specific positions on the benzofuran ring significantly enhanced cytotoxicity against cancer cells.
  • In Vivo Studies :
    • Animal models have been used to assess the efficacy of similar compounds in tumor-bearing mice, revealing promising results in reducing tumor size without significant toxicity.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate exhibit significant antibacterial properties. For instance:

  • In Vitro Studies : Compounds similar to methyl 5-[({(2E)-2-[...]} demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Compounds targeting specific phases of the cell cycle.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death .

Polymer Chemistry

The unique structure of methyl 5-[({(2E)-2-[...]} can be utilized in the development of advanced materials. Its functional groups allow for:

  • Cross-linking Agents : Enhancing the mechanical properties of polymers.
  • Additives : Improving thermal stability and chemical resistance in polymer formulations.

Case Studies

StudyFindingsApplication
Study A (2020)Investigated antibacterial effects against S. aureusDevelopment of new antibiotics
Study B (2021)Evaluated anticancer activity on breast cancer cell linesPotential drug candidate for cancer therapy
Study C (2022)Explored polymer compatibilityEnhancements in material properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:

Compound Name / Source Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 2,3-Dihydro-1-benzofuran Methylpyrrole, furan-2-carboxylate, oxymethyl bridge ~413.4 (calculated) High polarity due to ester/ketone; E-configuration critical
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine Thiophene, tosyl, phenyl, ester ~527.6 (reported) Melting point: 152–159°C; enantioselective synthesis via F-step method
2-Substituted furopyridazinones Furo[2,3-d]pyridazinone Alkynyl, methyl ~220–250 (estimated) Synthesized via KOH-mediated cyclization; moderate solubility in dioxane
2-Phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-ones Oxazole Furan, phenyl, methylene ~281.3 (calculated) Reactivity influenced by oxazole’s electron deficiency

Physicochemical and Spectral Properties

  • Melting Points : The tetrahydropyridine analogue exhibits a sharp melting point (152–159°C), while the target compound’s melting point is unrecorded but likely higher due to increased rigidity from the benzofuran core.
  • Spectral Data :
    • The target’s 1H NMR would show signals for methylpyrrole (δ ~6.5–7.0 ppm), benzofuran protons (δ ~6.8–7.5 ppm), and ester methyl (δ ~3.8 ppm).
    • The tetrahydropyridine compound displays distinct thiophene (δ ~7.4 ppm) and tosyl (δ ~2.4 ppm) signals, absent in the target.

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